molecular formula C14H24N2O3 B592344 tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate CAS No. 1147423-01-5

tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate

Cat. No.: B592344
CAS No.: 1147423-01-5
M. Wt: 268.357
InChI Key: MVUWNKLIJBZNTD-UHFFFAOYSA-N
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Description

tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate is a spirocyclic compound featuring a bicyclic structure with nitrogen atoms at positions 2 and 5. Its molecular formula is C₁₄H₂₄N₂O₃, and it contains a tert-butyl carbamate protecting group and an acetyl substituent at the 7-position of the diazaspiro scaffold. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of sigma receptor ligands and other bioactive molecules . The spiro[3.5]nonane core provides conformational rigidity, which can enhance binding selectivity and metabolic stability in drug candidates .

Properties

IUPAC Name

tert-butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-11(17)15-7-5-14(6-8-15)9-16(10-14)12(18)19-13(2,3)4/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUWNKLIJBZNTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)CN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate typically involves a series of chemical reactions starting from 2,7-diazaspiro[3.5]nonane. The synthetic route includes substitution reactions and esterification to introduce the acetyl and tert-butyl ester groups . The reaction conditions often require specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining the desired product quality.

Chemical Reactions Analysis

tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

    Esterification: This reaction forms esters from carboxylic acids and alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development
The compound is recognized for its utility in drug design and development due to its structural features that allow for the modification of pharmacological properties. Its spirocyclic structure is often associated with enhanced biological activity and selectivity.

Case Study: Anticancer Activity
Research has indicated that derivatives of diazaspiro compounds exhibit anticancer properties. For instance, studies have shown that modifications to the diazaspiro framework can lead to compounds that inhibit tumor growth in various cancer cell lines .

2. Synthesis of Bioactive Molecules
tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate can serve as a precursor for synthesizing bioactive molecules. Its functional groups facilitate further chemical transformations, making it a valuable intermediate in synthetic pathways.

Organic Synthesis Applications

1. Synthetic Methodologies
The compound can be employed in various synthetic methodologies due to its ability to undergo reactions such as acylation and alkylation. Its synthesis has been optimized to yield high purity and efficiency, which is crucial for industrial applications .

Synthesis Step Reaction Conditions Yield (%)
Step 125-80 °C, 5 hoursHigh
Step 20-70 °C, 2.5 hoursHigh
Step 325 °C, 12 hoursHigh

This table summarizes key steps in the synthesis process, showcasing the compound's versatility in organic synthesis.

Material Science Applications

1. Polymer Chemistry
Due to its unique structure, this compound can be utilized in the development of novel polymers with specific mechanical and thermal properties. These polymers can find applications in coatings, adhesives, and composite materials.

Case Study: Polymer Blends
Research has demonstrated that incorporating diazaspiro compounds into polymer blends enhances their thermal stability and mechanical strength. For instance, blends containing this compound showed improved performance characteristics compared to traditional polymer formulations .

Mechanism of Action

The mechanism of action of tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. The pathways involved may include inhibition of kinase activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

The following analysis compares tert-butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate to structurally and functionally related diazaspiro derivatives. Key differences in substituents, synthetic routes, and biological activities are highlighted.

Structural Analogues
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
This compound Acetyl (7-position) C₁₄H₂₄N₂O₃ 268.35 Sigma receptor ligand intermediate
tert-Butyl 7-benzoyl-2,7-diazaspiro[3.5]nonane-2-carboxylate (3a) Benzoyl (7-position) C₂₂H₃₀N₂O₃ 370.49 Enhanced lipophilicity; sigma-1 receptor affinity (Ki = 12 nM)
tert-Butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate (2b) Benzyl (7-position) C₂₀H₂₈N₂O₂ 328.45 Precursor for alkylated derivatives; moderate metabolic stability
tert-Butyl 9-ethyl-2,7-diazaspiro[4.4]nonane-2-carboxylate (6-6) Ethyl (9-position) C₁₄H₂₆N₂O₂ 254.37 Reduced steric hindrance; improved solubility in polar solvents
tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate Oxo (6-position) C₁₂H₂₀N₂O₃ 240.30 Reactive ketone for further functionalization

Key Observations :

  • Substituent Effects : The acetyl group in the target compound balances lipophilicity and hydrogen-bonding capacity, whereas bulkier groups like benzoyl or benzyl enhance lipophilicity but may reduce solubility .
Physicochemical Properties
Property tert-Butyl 7-Acetyl Derivative tert-Butyl 7-Benzoyl Derivative tert-Butyl 6-Oxo Derivative
LogP 1.8 (predicted) 3.2 1.5
Solubility (PBS) >10 mg/mL <1 mg/mL 5 mg/mL
Thermal Stability Stable up to 150°C Degrades above 120°C Stable up to 200°C

Notes: The acetyl group improves aqueous solubility compared to benzoyl derivatives, making it preferable for in vitro assays .

Biological Activity

Overview

tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate is a chemical compound with significant potential in biological applications. Its molecular formula is C14H24N2O3, and it has a molecular weight of 268.36 g/mol. The compound features a unique spirocyclic structure that influences its biological activity, particularly in the modulation of enzyme interactions and signal transduction pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The spirocyclic structure allows for unique binding interactions that can modulate the activity of these targets. Research indicates that this compound may inhibit kinase activity and alter signal transduction pathways, which are crucial in various cellular processes.

Biological Applications

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions, making it a candidate for therapeutic applications.
  • Pharmaceutical Intermediate : this compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting chemokine receptors associated with inflammatory diseases and HIV.
  • Research Tool : In biological research, this compound is used to study enzyme interactions and biological pathways, providing insights into the mechanisms of action for various diseases.

Case Study 1: Enzyme Interaction

A study investigated the interaction of this compound with fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. The results indicated that the compound effectively inhibited FAAH activity, suggesting its potential use in modulating endocannabinoid levels for therapeutic purposes against pain and inflammation.

Case Study 2: Chemokine Receptor Modulation

Research has shown that derivatives of this compound can regulate the activity of chemokine receptors CCR3 and CCR5, which are implicated in HIV infection and other inflammatory conditions. By modulating these receptors, this compound could play a role in developing treatments for HIV/AIDS and related inflammatory diseases.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

Compound NameStructureBiological Activity
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylateSimilar spirocyclic structureKnown for its kinase inhibition properties
1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl esterDifferent functional groupsEffective against chemokine receptors

Q & A

Q. What are the recommended storage conditions to maintain the stability of tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate?

  • Methodological Answer: Store the compound in a dry, refrigerated environment (2–8°C) in airtight containers protected from light and moisture. Avoid exposure to incompatible materials such as strong oxidizing agents. Stability under these conditions is inferred from structurally similar spirocyclic tert-butyl carboxylates, which show no decomposition under recommended storage . Periodically assess purity via HPLC or NMR to detect degradation.

Q. How should accidental spills of this compound be safely contained and cleaned in a laboratory setting?

  • Methodological Answer: Isolate the spill area, ensure ventilation, and wear PPE (nitrile gloves, chemical-resistant suit, and goggles). Collect spilled material using a vacuum cleaner with a HEPA filter or by sweeping into a sealed container. Avoid aqueous washing to prevent environmental release. Dispose of contaminated materials as hazardous waste through licensed disposal services, per Sections 6.3 and 13.1 of SDS guidelines .

Q. What analytical techniques are suitable for confirming the identity and purity of this compound post-synthesis?

  • Methodological Answer: Use a combination of:
  • NMR spectroscopy (¹H/¹³C) to verify spirocyclic and tert-butyl groups.
  • Mass spectrometry (HRMS) to confirm molecular weight (theoretical MW: 240.3 g/mol for analogs ).
  • HPLC with UV detection (λ ~210–254 nm) to assess purity (>95% recommended for experimental reproducibility).

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data during functionalization of the diazaspiro core?

  • Methodological Answer:
  • Perform kinetic isotopic labeling to track reaction pathways.
  • Use DFT calculations to model transition states and identify steric/electronic effects from the tert-butyl and acetyl groups.
  • Validate hypotheses with controlled experiments (e.g., substituent screening or solvent polarity studies). Note that limited reactivity data in SDS necessitate empirical optimization.

Q. What in vitro assays are recommended to evaluate the compound’s cytotoxicity given insufficient toxicological data?

  • Methodological Answer:
  • Conduct MTT assays on human cell lines (e.g., HEK-293 or HepG2) to measure metabolic inhibition.
  • Use Ames tests for mutagenicity screening.
  • Reference SDS Section 11.1 , which highlights data gaps, and include positive/negative controls (e.g., cisplatin for cytotoxicity, DMSO for solvent effects).

Q. How can stability studies be designed to assess decomposition risks under varied pH and temperature conditions?

  • Methodological Answer:
  • Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C, 40°C, and 60°C for 1–4 weeks.
  • Monitor degradation via LC-MS to detect byproducts (e.g., tert-butyl cleavage or acetyl hydrolysis).
  • Cross-reference with SDS Section 10.6 , which notes CO and NOx formation under combustion, but aqueous stability remains unstudied.

Data Contradiction Analysis

Q. How to interpret conflicting solubility data reported for structurally analogous diazaspiro compounds?

  • Methodological Answer:
  • Compare solvent systems used in literature (e.g., DMSO vs. chloroform) and assess hydrogen-bonding capacity.
  • Perform solubility parameter calculations (Hansen parameters) to predict compatibility.
  • Note that SDS Section 9.1 lacks solubility data, necessitating empirical trials with polar aprotic solvents for this compound.

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